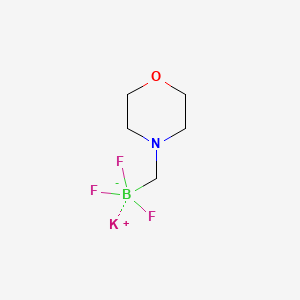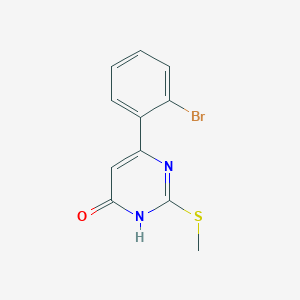
Potassium (morpholin-4-YL)methyltrifluoroborate
Vue d'ensemble
Description
Potassium (morpholin-4-YL)methyltrifluoroborate is a chemical compound with the CAS Number: 936329-94-1 . It contains potassium, morpholine, methyl, and trifluoroborate groups . It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Molecular Structure Analysis
The molecular formula of Potassium (morpholin-4-YL)methyltrifluoroborate is C5H10BF3NO.K . The InChI code is 1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 . The molecular weight is 207.05 g/mol .Physical And Chemical Properties Analysis
Potassium (morpholin-4-YL)methyltrifluoroborate is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Proteomics Research
Potassium (morpholin-4-YL)methyltrifluoroborate is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties make it suitable for tagging and identifying proteins, which is crucial for understanding cellular processes and disease mechanisms.
Chemical Synthesis
In chemical synthesis , this compound serves as a versatile building block . It’s particularly useful in the synthesis of complex organic molecules due to its reactivity with various functional groups. This makes it a valuable reagent in the development of pharmaceuticals and new materials.
Material Science
The application in material science stems from its ability to modify surface properties . Researchers can use it to create coatings or additives that enhance the durability or functionality of materials, which is essential for advancing technologies in industries like aerospace and electronics.
Chromatography
Potassium (morpholin-4-YL)methyltrifluoroborate finds use in chromatography as a stationary phase modifier . It helps in the separation of complex mixtures by altering the retention times of different molecules, thus improving the resolution and accuracy of chromatographic analyses.
Analytical Chemistry
In analytical chemistry , it’s employed as a standard or reference compound . Its well-defined structure and stability under various conditions make it ideal for calibrating instruments and validating analytical methods, ensuring the reliability of experimental data.
Boron Neutron Capture Therapy (BNCT)
This compound has potential applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a type of radiation therapy for treating cancer. The boron in the compound can be used to target tumor cells, which are then irradiated with neutrons, causing selective cell destruction.
Safety and Hazards
Potassium (morpholin-4-YL)methyltrifluoroborate should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
potassium;trifluoro(morpholin-4-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJCUCIKMUKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCOCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670569 | |
| Record name | Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (morpholin-4-YL)methyltrifluoroborate | |
CAS RN |
936329-94-1 | |
| Record name | Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (Morpholinium-4-yl-methyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)




![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)




![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)

![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)
